molecular formula C18H16BrFN2O2 B12192387 N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B12192387
M. Wt: 391.2 g/mol
InChI Key: WVPYJSSJSQHSOK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-fluoroaniline with 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-bromo-benzamide
  • 4-bromo-2-fluorobiphenyl
  • N-(4-bromo-2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H16BrFN2O2

Molecular Weight

391.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16BrFN2O2/c1-22-16(23)10-13(17(22)11-5-3-2-4-6-11)18(24)21-15-8-7-12(19)9-14(15)20/h2-9,13,17H,10H2,1H3,(H,21,24)

InChI Key

WVPYJSSJSQHSOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3

Origin of Product

United States

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